N-(azetidin-3-yl)benzamide N-(azetidin-3-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 1219979-21-1
VCID: VC0164255
InChI: InChI=1S/C10H12N2O/c13-10(12-9-6-11-7-9)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)
SMILES: C1C(CN1)NC(=O)C2=CC=CC=C2
Molecular Formula: C10H12N2O
Molecular Weight: 176.219

N-(azetidin-3-yl)benzamide

CAS No.: 1219979-21-1

Cat. No.: VC0164255

Molecular Formula: C10H12N2O

Molecular Weight: 176.219

* For research use only. Not for human or veterinary use.

N-(azetidin-3-yl)benzamide - 1219979-21-1

Specification

CAS No. 1219979-21-1
Molecular Formula C10H12N2O
Molecular Weight 176.219
IUPAC Name N-(azetidin-3-yl)benzamide
Standard InChI InChI=1S/C10H12N2O/c13-10(12-9-6-11-7-9)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)
Standard InChI Key OPYOGWIZRCQGOP-UHFFFAOYSA-N
SMILES C1C(CN1)NC(=O)C2=CC=CC=C2

Introduction

Chemical Structure and Properties

Structural Features

N-(azetidin-3-yl)benzamide consists of a benzamide group attached to the nitrogen at the 3-position of an azetidine ring. The azetidine component is a four-membered nitrogen-containing heterocycle that contributes significant strain energy to the molecule. This strained ring system affects the compound's reactivity and creates a unique three-dimensional structure that can influence biological interactions.

The general structure can be represented as follows:

Structural ComponentDescription
Core ringAzetidine (four-membered nitrogen heterocycle)
Functional groupBenzamide
Connection point3-position of azetidine ring
Molecular formulaC₁₀H₁₂N₂O
Molecular weight176.22 g/mol

Physical Properties

PropertyEstimated ValueBasis for Estimation
Physical stateWhite to off-white solidTypical for benzamide derivatives
SolubilityModerate solubility in polar organic solventsBased on functional groups present
Melting point140-170°CExtrapolated from similar benzamide compounds
LogP~1.2-1.8Calculated based on structure

Chemical Reactivity

The azetidine ring in N-(azetidin-3-yl)benzamide contributes to several key reactivity features:

  • Ring strain: The four-membered ring possesses significant strain energy, making it susceptible to ring-opening reactions under appropriate conditions .

  • Nucleophilic nitrogen: The azetidine nitrogen can participate in various chemical transformations.

  • Amide functionality: The benzamide group offers potential for hydrogen bonding and is relatively stable under physiological conditions.

Synthetic Methodologies

General Synthesis Approaches

Several approaches can be employed for synthesizing N-(azetidin-3-yl)benzamide and related compounds. Recent advances in azetidine chemistry have made these scaffolds more accessible for medicinal chemistry applications.

From Azetidine-3-amine Precursors

One potential synthetic route involves the acylation of azetidine-3-amine with benzoyl chloride or benzoic acid derivatives. This approach benefits from recent advancements in azetidine-3-amine synthesis as described in the literature .

The general reaction scheme might include:

  • Protection of the azetidine nitrogen (if necessary)

  • Acylation with benzoyl chloride or activated benzoic acid

  • Deprotection (if required)

Ring Closure Methods

Alternative approaches may involve forming the azetidine ring after installing the benzamide functionality. This could be achieved through cyclization of appropriately functionalized precursors, although this approach may be more challenging due to the strain associated with forming four-membered rings.

Recent Synthetic Advances

Recent literature has described single-step synthesis methods for azetidine-3-amines, which could serve as key precursors for N-(azetidin-3-yl)benzamide synthesis. For example, researchers have reported simplified routes to functionalized azetidine scaffolds that avoid multi-step sequences previously required .

Biological ActivityRepresentative ExamplesReferences
Antimicrobial2-Azetidinone derivatives
Antitubercular3-Chloro-4-substituted azetidinones
Antibacterial3-Phenoxy-4-substituted azetidinones
AntifungalTrihydroxy benzamido azetidin-2-one derivatives
Protein kinase inhibitionVarious aminoheteroaryl compounds

Applications in Drug Discovery

Role as a Medicinal Chemistry Scaffold

The azetidine ring has become increasingly important in medicinal chemistry for several reasons:

  • Conformational Constraint: The rigid four-membered ring can lock molecules into bioactive conformations.

  • Metabolic Stability: Azetidines can provide improved metabolic stability compared to more flexible analogs.

  • Novel Intellectual Property Space: As a less explored heterocycle compared to five and six-membered rings, azetidine-containing compounds offer opportunities for novel intellectual property.

Therapeutic AreaPotential MechanismSupporting Evidence
OncologyProtein kinase inhibitionSimilar aminoheteroaryl compounds have shown activity as protein kinase inhibitors
Infectious diseasesCell wall synthesis inhibitionRelated azetidinones show antimicrobial activity
Neurodegenerative disordersJNK3 inhibitionSimilar benzamide-containing compounds have shown activity as JNK3 inhibitors
TuberculosisUnknown mechanismRelated compounds show antitubercular activity

Pharmaceutical Development Considerations

Several pharmaceutical properties make N-(azetidin-3-yl)benzamide an interesting candidate for drug development:

  • Molecular Weight: At approximately 176 g/mol, it provides considerable opportunity for further elaboration while maintaining drug-like properties.

  • Hydrogen Bond Donors/Acceptors: The compound contains suitable numbers of hydrogen bond donors and acceptors for optimal drug-like properties.

  • Synthetic Accessibility: Recent advances in azetidine-3-amine synthesis improve the feasibility of developing compound libraries based on this scaffold .

Structure-Based Design and Optimization

Molecular Modeling Insights

Computational approaches can provide valuable insights into the behavior of N-(azetidin-3-yl)benzamide in biological systems:

  • Docking studies with potential protein targets could identify key binding interactions to guide optimization.

  • Conformational analysis can reveal the accessible conformational space of the molecule, helping to understand its potential binding modes.

Optimization Strategies

Several approaches could be considered for optimizing N-(azetidin-3-yl)benzamide derivatives:

Modification SitePotential ModificationsExpected Impact
Benzamide ringIntroduction of various substituentsModulation of electronic properties and binding interactions
Azetidine nitrogenProtection/alkylationChanges in basicity and hydrogen bonding capability
Amide functionalityBioisosteric replacementAltered stability and binding profile
StereochemistryControl of absolute configurationEnhanced selectivity for specific targets

Recent Research Developments

Related Azetidine Compounds

Recent research has focused on developing azetidine-containing compounds for various applications:

  • Protein Kinase Inhibitors: Several aminoheteroaryl compounds containing nitrogen heterocycles have been developed as protein kinase inhibitors, particularly targeting c-MET .

  • Anti-Tubercular Agents: Novel compounds containing multiple nitrogen heterocycles have shown promising activity against Mycobacterium tuberculosis, with IC₅₀ values in the low micromolar range .

  • JNK Inhibitors: Aminopyrazole-based JNK3 inhibitors featuring benzamide moieties have demonstrated high potency and selectivity .

Future Research Directions

Several promising avenues for future research on N-(azetidin-3-yl)benzamide include:

  • Systematic exploration of structure-activity relationships through targeted modification of the core structure.

  • Investigation of potential biological targets through proteomics and phenotypic screening approaches.

  • Development of novel synthetic methodologies to access diverse N-(azetidin-3-yl)benzamide derivatives efficiently.

  • Exploration of applications in emerging therapeutic areas such as neurodegenerative diseases, where kinase inhibitors have shown promise .

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